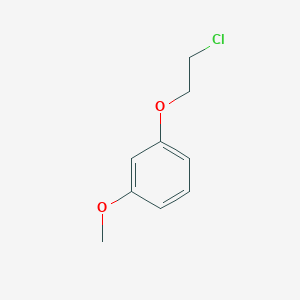

1-(2-氯乙氧基)-3-甲氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Chloroethoxy)-3-methoxybenzene is a chloro- and methoxy-substituted benzene derivative. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar chloro- and methoxy-substituted benzene derivatives, which can be used to infer some aspects of the synthesis, molecular structure, chemical reactions, and physical and chemical properties of 1-(2-Chloroethoxy)-3-methoxybenzene.

Synthesis Analysis

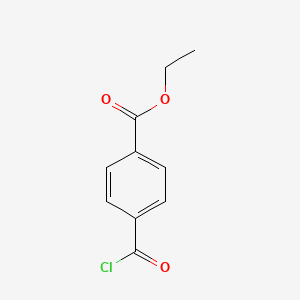

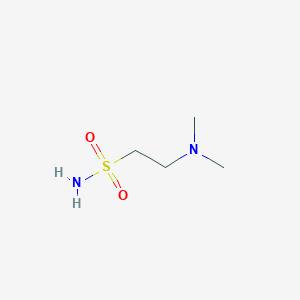

The synthesis of chloro- and methoxy-substituted benzene derivatives can involve various methods, including catalytic processes and reactions with peroxides. For example, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid, yielding moderate to good yields . This suggests that catalytic methods could potentially be applied to the synthesis of 1-(2-Chloroethoxy)-3-methoxybenzene, using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of chloro- and methoxy-substituted benzene derivatives is characterized by the orientation of the substituents on the benzene ring. For instance, in the case of 1,2-dimethoxybenzene, the methoxy groups are trans and twisted out of the plane . This information can be extrapolated to suggest that in 1-(2-Chloroethoxy)-3-methoxybenzene, the methoxy group may also exhibit a twisted conformation relative to the benzene ring plane.

Chemical Reactions Analysis

Chloro- and methoxy-substituted benzene derivatives can participate in various chemical reactions. The formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase, indicates that such compounds can undergo redox reactions . Additionally, the reactivity of chloro-methoxy-carbene formed from diazirine suggests that 1-(2-Chloroethoxy)-3-methoxybenzene could also be reactive towards electron-poor alkenes and alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro- and methoxy-substituted benzene derivatives can be influenced by their molecular structure. For example, the orientation of methoxy groups affects the crystal packing and can participate in conjugation with the aromatic system . The photoluminescent properties of certain methoxy-substituted benzene derivatives, as seen in 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, suggest that 1-(2-Chloroethoxy)-3-methoxybenzene may also exhibit interesting optical properties .

科学研究应用

- Organic Chemistry and Synthetic Chemistry

- This compound is synthesized via the Vilsmeier-Haack reaction . The structure of this previously unreported compound is thoroughly elucidated through NMR, FT-IR spectroscopy, and HRMS spectrometry .

- The Vilsmeier-Haack reaction is a useful tool for the formylation of aromatic and heterocyclic compounds, such as pyrroles, imidazoles, pyrazoles, etc .

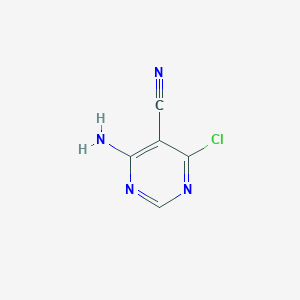

- It has been shown that variously substituted pyrazole derivatives can be transformed into condensed pyrazolo [3,4- b ]pyridines, pyrazolo [1,5- a ]-, and pyrazolo [3,4- d ]pyrimidines through the Vilsmeier-Haack reaction .

- The products of the Vilsmeier-Haack formylation reaction could be versatile scaffolds in the synthesis of materials for solar cells , organic light-emitting diodes , and natural products .

- Compounds containing a 2-chloroethoxy chain are of particular interest, as they can be readily modified through a nucleophilic substitution reaction with various amines to furnish aminoalkoxy-functionalized potential anti-cancer, neuroprotective, or biological imaging agents .

安全和危害

属性

IUPAC Name |

1-(2-chloroethoxy)-3-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZITZAORZBGNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486090 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-3-methoxybenzene | |

CAS RN |

102877-31-6 |

Source

|

| Record name | 1-(2-CHLOROETHOXY)-3-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)